molecular formula C8H5F2NOS B12974852 2-(Difluoromethyl)benzo[d]thiazol-7-ol

2-(Difluoromethyl)benzo[d]thiazol-7-ol

Cat. No.: B12974852
M. Wt: 201.20 g/mol
InChI Key: UCLGVRFUCILALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)benzo[d]thiazol-7-ol (CAS 1261746-39-7) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 5 F 2 NOS and a molecular weight of 201.19 g/mol, this compound serves as a valuable synthetic intermediate or scaffold for the development of novel bioactive molecules . The benzothiazole nucleus is a privileged structure in pharmaceutical research, known for conferring a wide range of biological activities. Scientific literature indicates that benzothiazole derivatives exhibit potent antileishmanial , anti-tubercular , antimicrobial, and antitumor properties. The incorporation of a difluoromethyl group at the 2-position is a strategic modification in drug design, as the difluoromethyl (CF 2 H) group can act as a hydrogen bond donor, influence lipophilicity, and improve metabolic stability, making it a valuable bioisostere for alcohols, thiols, and other functional groups . This compound is offered For Research Use Only and is intended for use in laboratory research, specifically as a building block in the synthesis of more complex chemical entities for biological screening and the development of new therapeutic agents. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H

InChI Key

UCLGVRFUCILALK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C(F)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Difluoromethyl Benzo D Thiazol 7 Ol Derivatives

Electronic and Steric Effects on Reactivity in the Benzothiazole (B30560) System

The reactivity of the benzothiazole ring system is governed by a complex interplay of electronic and steric effects. The fusion of the electron-withdrawing thiazole (B1198619) ring with the benzene (B151609) ring creates a unique electronic landscape. wikipedia.org Density Functional Theory (DFT) studies on benzothiazole derivatives reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often distributed across different parts of the molecule. researchgate.net In many derivatives, the HOMO is located on one part of the molecule while the LUMO is localized on the benzothiazole moiety, facilitating intramolecular charge transfer. researchgate.net

Substituents on the benzene ring significantly influence this electronic distribution. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can tune the energy levels of the frontier molecular orbitals. For instance, the introduction of a nitro group (-NO2), a strong EWG, has been shown to lower both HOMO and LUMO energy levels, thereby reducing the energy gap (ΔE) and increasing the molecule's reactivity. nih.govmdpi.com Conversely, the hydroxyl group (-OH) at the 7-position in the parent compound, being an EDG, would be expected to raise the HOMO energy, potentially increasing the nucleophilicity of the benzene ring.

The C2-substituent also plays a critical role. The difluoromethyl (-CF2H) group is electron-withdrawing, which affects the electron density of the entire heterocyclic system. This influences the susceptibility of various positions to either nucleophilic or electrophilic attack.

Steric hindrance can dictate the outcome of reactions, particularly in substitution and functionalization. The accessibility of the C2, C4, C5, C6, and C7 positions to incoming reagents is dependent on the size of existing substituents. In photocatalytic condensation reactions to form C2-substituted benzothiazoles, the yield is noted to depend on the electronic and steric effects of the reacting alcohol. nih.gov

Table 1: Influence of Substituents on the Electronic Properties of Benzothiazole Derivatives
Substituent Type (Example)PositionEffect on HOMO EnergyEffect on LUMO EnergyEffect on Energy Gap (ΔE)General Reactivity Impact
Electron-Donating (-OH, -CH3)Benzene RingIncreasesSlight IncreaseDecreasesActivates ring for electrophilic substitution
Electron-Withdrawing (-NO2, -CF3)Benzene RingDecreasesDecreasesDecreasesDeactivates ring for electrophilic substitution; may activate for nucleophilic substitution
Electron-Withdrawing (-CF2H)C2-PositionDecreasesDecreasesVariableIncreases electrophilicity of C2; influences ring electron density

Reactivity Profile of the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; it possesses a distinct reactivity profile that has been exploited in organic synthesis.

The proton of the difluoromethyl group (Ar-CF2H ) is weakly acidic due to the electron-withdrawing nature of the two fluorine atoms. nih.gov While not acidic enough to be removed by common bases, its deprotonation can be achieved under specific conditions. Studies have shown that strong lithiated bases can directly deprotonate the -CHF2 group, allowing for subsequent functionalization by trapping the resulting anion with various electrophiles. acs.org

An alternative strategy involves the combination of a Brønsted superbase with a weak Lewis acid. acs.org This approach facilitates the deprotonation of Ar-CF2H compounds and the capture of the highly reactive Ar-CF2⁻ carbanion. acs.org This methodology provides access to stabilized and isolable Ar-CF2⁻ synthons that can react with a broad range of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity transforms the typically inert CF2H group into a versatile nucleophilic building block.

In medicinal chemistry, the difluoromethyl group is recognized as a key bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. nih.govnih.gov A primary reason for this is its ability to act as a "lipophilic hydrogen bond donor". acs.orgnih.govcas.cn The polarization of the C-H bond by the adjacent fluorine atoms allows the hydrogen to participate in hydrogen bonding with biological targets like enzymes, similar to the hydrogen in an alcohol or thiol. nih.govacs.org

This bioisosteric replacement can lead to improved metabolic stability and cell membrane permeability. nih.govprinceton.edu Unlike hydroxyl groups, which are prone to metabolic oxidation, the CF2H group is more robust. princeton.edu The lipophilicity enhancement is also a key feature, although the exact increase is context-dependent and correlates with Hammett σ constants. acs.org The substitution of a hydroxyl or thiol group with a CF2H moiety is therefore a common strategy in drug design to fine-tune pharmacokinetic profiles while maintaining or improving biological activity. nih.govresearchgate.net

Table 2: Comparison of Physicochemical Properties of Functional Groups
Functional GroupHydrogen Bond Donor Acidity (A)General Lipophilicity (Compared to -CH3)Metabolic Stability
-OHHighLower (Hydrophilic)Prone to oxidation/conjugation
-SHModerateSlightly HigherProne to oxidation
-CF2HModerate (Similar to thiols/amines) acs.orgHigher (Lipophilic) acs.orgGenerally high

Nucleophilic and Electrophilic Activation of the Benzothiazole Ring

The benzothiazole ring is susceptible to both nucleophilic and electrophilic attack, with the site of reaction depending on the reagents and the substitution pattern of the derivative.

Nucleophilic Activation: The C2 position of the benzothiazole ring is electrophilic and is a known site for nucleophilic aromatic substitution (SNAr). cas.cnthieme-connect.de This reactivity allows for the displacement of leaving groups at the C2 position by a variety of nucleophiles, including amines and organolithium reagents. ambeed.comnih.gov In a surprising discovery, the reaction of 2-substituted benzothiazoles with a difluoromethyl nucleophile did not lead to the expected C2-substitution but instead resulted in an unprecedented S-difluoromethylation followed by ring-opening to yield a 2-isocyanoaryl sulfide. cas.cn This highlights a divergent reaction pathway where the sulfur atom of the thiazole ring acts as a nucleophilic center under certain conditions.

Electrophilic Activation: Electrophilic substitution reactions, such as nitration or halogenation, typically occur on the benzene portion of the benzothiazole scaffold. wisdomlib.org The benzothiazole core is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging, sometimes requiring harsh conditions. diva-portal.org The position of substitution (C4, C5, C6, or C7) is directed by the existing substituents on the ring. The 7-ol group in the parent compound would strongly activate the ring towards electrophiles, likely directing substitution to the ortho and para positions relative to the hydroxyl group.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Achieving regioselectivity in the functionalization of the benzothiazole ring is crucial for the synthesis of defined isomers. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided powerful tools for this purpose.

The nitrogen atom of the thiazole ring can act as a directing group, guiding a metal catalyst to a specific C-H bond. nih.gov For example, in 2-aryl benzothiazoles, Ru(II)-catalyzed amidation occurs with high regioselectivity at the ortho-position of the C2-aryl ring. nih.gov For the benzothiazole core itself, Ir-catalyzed C-H borylation has been shown to be highly regioselective. diva-portal.orgacs.org Despite C4-H being the most acidic proton, borylation often occurs selectively at the C5 position, an effect attributed to the inhibitory influence of the N3 lone pair. acs.org This selective borylation provides a versatile handle for further functionalization at specific sites that were previously difficult to access. diva-portal.orgacs.org Iron-catalyzed reactions of aryl isothiocyanates with electron-rich arenes also proceed with high regioselectivity to form substituted benzothiazoles. acs.orgnih.gov

Stereoselectivity is primarily a consideration when chiral centers are created during derivatization. For instance, the hydrogenation of gem-difluoroalkene β-lactams to produce 4-difluoromethyl-β-lactams proceeds successfully, providing access to a novel family of chiral fluorinated molecules. nih.gov While not directly on the benzothiazole core, this demonstrates that reactions on substituents attached to such heterocyclic systems can be controlled stereoselectively.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(Difluoromethyl)benzo[d]thiazol-7-ol, offering detailed information about the proton, carbon, and fluorine nuclei within the molecule.

The ¹H NMR spectrum provides critical information about the number and electronic environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the proton of the difluoromethyl group, and the hydroxyl proton.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their chemical shifts and coupling patterns are dictated by their relative positions and the electronic effects of the hydroxyl and thiazole (B1198619) moieties. The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-4 7.0 - 7.5 Doublet ~8.0
Aromatic H-5 6.8 - 7.2 Triplet/Doublet of Doublets ~7.5 - 8.0
Aromatic H-6 6.7 - 7.1 Doublet ~7.5
-CHF₂ 6.5 - 7.5 Triplet (t) ²JH-F ≈ 50-60

Note: Predicted values are based on general principles and data for analogous benzothiazole (B30560) structures. Actual values may vary based on solvent and experimental conditions.

The carbon of the difluoromethyl group (CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the benzothiazole ring can be assigned based on their chemical shifts and through correlation with proton signals using 2D NMR techniques. Carbons directly bonded to heteroatoms (C-2, C-3a, C-7, C-7a) show characteristic shifts. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-2 160 - 170 Triplet (t)
C-3a 150 - 155 Singlet (s)
C-4 110 - 120 Singlet (s)
C-5 120 - 130 Singlet (s)
C-6 115 - 125 Singlet (s)
C-7 145 - 155 Singlet (s)
C-7a 130 - 135 Singlet (s)

Note: Predicted values are based on general principles and data for analogous benzothiazole structures. nih.govresearchgate.net

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to appear as a doublet, resulting from coupling to the single proton on the same carbon (²JF-H). nih.govnih.gov The chemical shift of this signal is characteristic of a difluoromethyl group attached to an sp² carbon within a heterocyclic system. nih.govsemanticscholar.org

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Note: Chemical shifts are relative to a standard like CFCl₃. Values are estimated based on similar structures.

2D NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond connectivities between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu It would definitively link each aromatic proton signal (H-4, H-5, H-6) to its corresponding carbon signal (C-4, C-5, C-6) and connect the -CHF₂ proton to the -CHF₂ carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). nih.govresearchgate.net The spectra for this compound would exhibit characteristic bands confirming its key structural features. researchgate.netatlantis-press.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
-OH (hydroxyl) O-H stretch 3200 - 3500 (broad)
Aromatic C-H C-H stretch 3000 - 3100
Benzothiazole Ring C=N and C=C stretches 1450 - 1650
Difluoromethyl C-F stretch 1000 - 1150 (strong)

Note: These are typical frequency ranges. nih.gov The C-F stretching vibrations are often strong and characteristic in the IR spectrum.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The benzothiazole core is a well-defined chromophore that absorbs UV light, leading to π → π* transitions. researchgate.net The presence of the hydroxyl (-OH) group as an auxochrome and the difluoromethyl group can influence the position and intensity of the absorption maxima (λmax). mdpi.comarabjchem.org The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region, characteristic of the benzothiazole aromatic system. nist.gov

Table 5: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Associated Transition
Ethanol ~250 - 260 π → π*

Note: Values are estimated based on the parent benzothiazole chromophore and substituted derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways (e.g., EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a critical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In a typical EIMS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

For this compound, it would be expected that the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve characteristic losses of the difluoromethyl group, the hydroxyl group, and cleavage of the thiazole ring. General fragmentation patterns of benzothiazoles often involve the loss of HCN or CS, and the presence of the hydroxyl and difluoromethyl groups would introduce additional specific fragmentation pathways.

Despite a thorough search, no experimental EIMS data or detailed fragmentation analysis for this compound has been found in the reviewed literature. Therefore, a data table of its mass spectrometric fragmentation is not available.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, an XRD study would reveal the planarity of the benzothiazole ring system, the conformation of the difluoromethyl group, and the hydrogen bonding interactions involving the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring. This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

However, no published X-ray crystallographic data for this compound could be located. Consequently, a table of its crystallographic data cannot be provided. While crystal structures of related compounds, such as 2-(o-Hydroxyphenyl)benzothiazole, are available, these are not directly applicable to the specific stereochemistry and electronic properties of the title compound. scispace.com

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Molecular Properties

Searches for quantum chemical calculations, which are fundamental for understanding the intrinsic properties of a molecule, yielded no specific data for 2-(Difluoromethyl)benzo[d]thiazol-7-ol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a standard method for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within a molecule. scirp.orgnih.gov This analysis provides crucial data such as bond lengths, bond angles, and dihedral angles. While numerous studies report DFT calculations for various substituted benzothiazoles, ugm.ac.idmdpi.comscirp.org no published articles containing the optimized geometry or electronic structure parameters for this compound were found.

Conformational Landscape Analysis

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules as their shape influences their biological activity. No studies detailing the conformational landscape of this compound could be retrieved from the available literature.

Electronic Structure Analysis

The analysis of a molecule's electronic structure is key to predicting its reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them, are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org This information, often derived from DFT calculations, helps in understanding charge transfer within the molecule. Specific HOMO-LUMO energy values and their characteristics for this compound are not available in the current body of scientific literature.

Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Fukui functions and Molecular Electrostatic Potential (MEP) maps are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. MEP maps visualize the electron density around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scirp.orgnih.gov This analysis is vital for predicting how a molecule will interact with other reagents or biological targets. No literature containing MEP maps or Fukui function analysis for this compound was identified.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein or receptor target. wjarr.comresearchgate.netnih.gov These simulations are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While docking studies have been performed for a wide array of benzothiazole (B30560) derivatives against various biological targets like enzymes and receptors, nih.govnih.govmdpi.com no molecular docking simulations involving this compound as a ligand have been published.

Binding Affinity Prediction and Interaction Analysis with Biological Macromolecules

Computational docking and molecular dynamics simulations are pivotal in predicting how benzothiazole derivatives, such as this compound, will interact with biological targets at a molecular level. These techniques estimate the binding affinity, typically expressed as a binding energy or an inhibition constant (Ki), and visualize the specific interactions that stabilize the ligand-protein complex.

For instance, in the study of urease inhibition by benzothiazole analogs, molecular docking is routinely used to predict binding modes. nih.gov Research on 2-(pyridin-4-yl)benzothiazole and its benzimidazole (B57391) analogue demonstrated that these compounds can fit into the active site of urease. scielo.br The binding affinity is influenced by a network of interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues. scielo.br For example, the benzothiazole moiety in some derivatives has been shown to form π-alkyl interactions, contributing to the stability of the complex. scielo.br

Similarly, the binding of benzothiazole derivatives to various kinases has been extensively studied using computational methods. wjahr.com These studies reveal that the benzothiazole scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors. The specific substitutions on the benzothiazole ring, such as the difluoromethyl group and the hydroxyl group in this compound, are expected to significantly influence the binding affinity and selectivity towards different kinases by forming specific hydrogen bonds and other interactions with the protein's active site. wjahr.com

The following table summarizes representative binding affinity data for benzothiazole derivatives with various protein targets, illustrating the range of potencies that can be achieved within this class of compounds.

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzothiazole-1,3,4-oxadiazoleUrease-VAL391 researchgate.net
2-(Pyridin-4-yl)benzothiazoleUrease-Ala440, Arg439, His407 scielo.br
6-nitro-benzothiazole-semicarbazonesMAO-B-- mdpi.com
Benzothiazole-based hybridsVEGFR-2-- nih.gov

This table is illustrative and compiled from studies on various benzothiazole derivatives, not specifically this compound.

Elucidation of Inhibitory Mechanisms (e.g., Urease, DHFR, Kinases)

Computational studies are instrumental in elucidating the mechanisms by which benzothiazole derivatives inhibit enzymes like urease, dihydrofolate reductase (DHFR), and various kinases.

Urease Inhibition: Molecular docking studies on benzothiazole derivatives have revealed that they can act as mixed inhibitors of urease. scielo.br This means they can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site rather than directly at the active site. scielo.br The benzothiazole core, along with its substituents, can interact with amino acid residues both within and outside the catalytic pocket, leading to conformational changes that impair the enzyme's function. researchgate.net For example, interactions with residues like VAL391 have been identified as crucial for the inhibitory activity of some benzothiazole-based urease inhibitors. researchgate.net

DHFR Inhibition: While specific studies on the interaction of this compound with DHFR are not prevalent, the benzothiazole scaffold is a known pharmacophore in the design of DHFR inhibitors. nih.gov DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. researchgate.net Inhibitors of DHFR prevent the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting cellular proliferation. Computational models suggest that benzothiazole derivatives can mimic the binding of the natural substrate or co-factor within the DHFR active site, forming key hydrogen bonds and hydrophobic interactions that lead to potent inhibition. nih.gov

Kinase Inhibition: Benzothiazole derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. wjahr.com Computational analyses indicate that these compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. wjahr.com The nitrogen atom in the thiazole (B1198619) ring can form a crucial hydrogen bond with the "hinge" region of the kinase domain, a characteristic interaction for many kinase inhibitors. The substituents on the benzothiazole ring, such as the difluoromethyl and hydroxyl groups of this compound, would then project into specific sub-pockets, determining the inhibitor's potency and selectivity against different kinases. nih.govmdpi.com

In Silico Prediction of Pharmacokinetic Properties for Derivative Libraries (e.g., ADME Studies)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools play a crucial role in the early assessment of these properties for libraries of compounds, including derivatives of this compound. nih.govresearchgate.net

In silico ADME prediction models use the chemical structure of a molecule to estimate various parameters. For instance, Lipinski's Rule of Five is a widely used filter to assess "drug-likeness" and predict oral bioavailability. nih.govresearchgate.net Studies on libraries of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown that many compounds within this class adhere to Lipinski's rule, suggesting good potential for oral absorption. nih.govresearchgate.net Furthermore, Veber's rule, which considers the number of rotatable bonds and polar surface area, can provide additional insights into oral bioavailability. nih.govresearchgate.net

The following table presents a hypothetical in silico ADME profile for a library of benzothiazole derivatives, showcasing the types of parameters that are typically evaluated.

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Absorption (%)
Derivative 1320.43.11485
Derivative 2350.23.52578
Derivative 3388.14.21672
Derivative 4295.32.82491

This is a representative table based on typical ADME predictions for small molecule libraries and does not represent actual data for specific derivatives of this compound.

These predictive models help in prioritizing which derivatives to synthesize and test, thereby saving time and resources in the drug discovery pipeline. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Derivations from Computational Insights

Computational studies are fundamental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov By analyzing the docked poses of a series of benzothiazole derivatives within a protein's active site, researchers can understand how different functional groups contribute to binding affinity and selectivity. nih.gov

For the benzothiazole scaffold, computational insights have highlighted several key SAR trends:

Substitution at the 2-position: The group at the 2-position of the benzothiazole ring is crucial for interaction with many biological targets. In the case of this compound, the difluoromethyl group is a key feature. Its electron-withdrawing nature and potential for hydrogen bonding can significantly influence binding.

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene part of the benzothiazole nucleus are critical for modulating activity and selectivity. mdpi.com The 7-hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the target protein that enhance binding affinity.

By integrating computational data with experimental results, a comprehensive SAR can be established. This allows for the rational design of new derivatives with improved potency, selectivity, and drug-like properties. researchgate.netnih.gov

Academic Research Applications in Medicinal Chemistry Excluding Clinical Data

Exploration of Benzothiazole (B30560) Derivatives as Pharmacological Scaffolds

The benzothiazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged scaffold" in medicinal chemistry. pharmascholars.comderpharmachemica.com This designation stems from its versatile chemical nature and its presence in a wide array of pharmacologically active compounds. benthamdirect.comnih.gov The structural diversity of benzothiazole derivatives has made them a focal point for researchers in the discovery and development of new therapeutic agents. ijsrst.comresearchgate.net These compounds are known to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. pharmascholars.combenthamdirect.comnih.govjchemrev.com The ability to easily modify the benzothiazole core at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, making it a valuable framework in drug design. benthamdirect.comijsrst.com

Investigation of Enzymatic Inhibition

The benzothiazole scaffold has been a key component in the design of numerous enzyme inhibitors, targeting critical pathways in various diseases.

Tyrosine Kinase Inhibition Studies

Protein tyrosine kinases are crucial enzymes that regulate cellular proliferation, and their dysregulation is a hallmark of many cancers. Consequently, they are a major target for anticancer drug development. manipal.edu Benzothiazole derivatives have been identified as a promising class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govresearchgate.net Researchers have designed and synthesized numerous benzothiazole-based compounds that mimic the binding of known inhibitors to the ATP-binding site of the kinase domain. manipal.edusci-hub.se Molecular docking and dynamics simulation studies have been employed to predict and validate the binding interactions of these derivatives with the EGFR protein, suggesting their potential in cancer therapy. nih.gov

While specific tyrosine kinase inhibition data for 2-(Difluoromethyl)benzo[d]thiazol-7-ol is not available, the following table presents examples of other benzothiazole derivatives and their documented activities.

Compound TypeTargetActivity
Substituted 2-phenyl-1,3-benzothiazolesEGFR Tyrosine KinaseModerate to good anti-breast cancer activity against MCF-7 cell line. manipal.edu
Benzothiazole-based hybridsEGFR Tyrosine KinaseSome derivatives show potent inhibitory effects on the EGFR target. sci-hub.se
Screened Benzothiazole DerivativesEGFR Tyrosine KinaseFour promising derivatives were identified from a large database screen. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA, RNA, and certain amino acids. nih.gov It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in cellular metabolism. nih.gov Because of its essential role, DHFR is a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com Benzothiazole analogues have been synthesized and investigated as potential DHFR inhibitors. researchgate.netdocumentsdelivered.com These studies often involve in silico docking to understand the binding modes of the compounds within the DHFR active site, aiming to develop potent and selective inhibitors. researchgate.net For instance, some N-(benzo[d]thiazol-2-yl) derivatives have demonstrated effective DHFR inhibition. researchgate.net

Specific DHFR inhibition studies on this compound are not documented in the provided results. The table below shows examples of other benzothiazole derivatives.

Compound TypeTarget EnzymeObserved Activity
N-(benzo[d]thiazol-2-yl)-1-(4-aryl) methenamine (B1676377) derivativesDHFREffective DHFR inhibition with IC50 values of 0.0415 and 0.0312 µM. researchgate.net
Benzothiazoles-incorporating pyrimidine (B1678525) moietyDHFRIC50 values against DHFR activity of 4.1 and 1.3 µM. researchgate.net
Hybrid Caffeic Acid-Based Derivatives with 1,2,4-triazole (B32235) ringDHFROne compound (CTh7) showed the highest DHFR inhibitory activity with an IC50 value of 0.15 µM. nih.gov

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In agriculture, this process can lead to significant nitrogen loss from urea-based fertilizers and environmental pollution. google.com In medicine, the urease produced by bacteria like Helicobacter pylori is a key virulence factor. Therefore, urease inhibitors are of great interest. researchgate.net Numerous studies have reported the synthesis and evaluation of benzothiazole derivatives as potent urease inhibitors. nih.govresearchgate.net These compounds have shown excellent inhibitory potential, often significantly more potent than the standard inhibitor, thiourea. nih.gov Molecular docking studies have been used to confirm the binding interactions of these compounds with the enzyme's active site. nih.gov

No specific urease inhibition data for this compound was found. The table below provides examples of other benzothiazole derivatives.

Compound SeriesStandardIC50 Range
2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-oneAcetohydroxamic acid (IC50 = 320.70 ± 4.24 µM)16.16 ± 0.54 to 105.32 ± 2.10 µM nih.gov
2-(benzothiazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oximeAcetohydroxamic acid (IC50 = 320.70 ± 4.24 µM)16.16 ± 0.54 to 105.32 ± 2.10 µM nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Research

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov Many benzothiazole derivatives have been designed and synthesized as potent inhibitors of both AChE and BChE. mdpi.comnih.govnih.govanadolu.edu.tr Some of these compounds have shown inhibitory activities comparable to or even exceeding that of the established drug Donepezil. nih.govnih.gov Research has also focused on developing dual-action inhibitors that can target both cholinesterases and other pathological factors in Alzheimer's disease. nih.govtandfonline.com

While there are no specific AChE or BChE inhibition studies on this compound, the following table presents data for other benzothiazole derivatives.

Compound SeriesEnzymeIC50 Values
Benzothiazolone derivatives (M1-M13)BChEM13: 1.21 µM; M2: 1.38 µM mdpi.comscilit.com
Benzothiazole derivatives (4a-4n)AChE4f: 23.4 ± 1.1 nM; 4m: 27.8 ± 1.0 nM nih.gov
Benzothiazole derivatives (4a-4n)BChEGenerally less effective than against AChE, with IC50 values in the higher nanomolar to micromolar range. nih.gov

Studies on Antimicrobial Activity

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. nih.govmdpi.com Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a promising area of research. researchgate.netnih.govjchr.org These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comjchr.orgnih.gov The mechanism of their antibacterial action is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase. nih.gov Structure-activity relationship (SAR) studies have helped to identify the key structural features required for enhanced antimicrobial efficacy. nih.gov

Specific antimicrobial data for this compound is not available. The table below shows the activity of other benzothiazole derivatives against various microbial strains.

Compound SeriesMicrobial StrainMIC (Minimum Inhibitory Concentration)
Benzothiazole derivatives of isatin (B1672199) (41c)E. coli3.1 µg/ml nih.gov
Benzothiazole derivatives of isatin (41c)P. aeruginosa6.2 µg/ml nih.gov
Amino-benzothiazole Schiff base analogues (46a, 46b)E. coli15.62 µg/ml nih.gov
Amino-benzothiazole Schiff base analogues (46a, 46b)P. aeruginosa15.62 µg/ml nih.gov
Benzothiazole derivative (133)S. aureus78.125 µg/ml nih.gov
Benzothiazole derivative (16c)S. aureus0.025 mM mdpi.com

Antibacterial Spectrum and Efficacy Research

There is no specific information available in peer-reviewed scientific literature regarding the antibacterial spectrum or efficacy of this compound. Studies that would detail its minimum inhibitory concentrations (MIC) against various Gram-positive or Gram-negative bacterial strains have not been published.

Table 1: Antibacterial Efficacy of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition Source
Data Not Available Data Not Available Data Not Available N/A
Data Not Available Data Not Available Data Not Available N/A

A review of scientific literature did not yield specific data on the antibacterial activity of this compound.

Antitubercular Research against Mycobacterium tuberculosis Strains

No dedicated studies on the antitubercular activity of this compound against strains of Mycobacterium tuberculosis are found in the reviewed scientific literature. Research detailing its efficacy against drug-susceptible or multi-drug-resistant (MDR) tuberculosis strains has not been reported.

Anticancer Research Focus

c-MET Kinase and other Kinase Inhibitor Development (e.g., EGFR, FAK)

There is no available research data to indicate that this compound has been investigated as an inhibitor of c-MET kinase, Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), or any other kinases. While benzothiazole is a scaffold used in the design of kinase inhibitors, the inhibitory potential and selectivity of this specific compound have not been documented.

Table 3: Kinase Inhibitory Profile of this compound

Kinase Target IC₅₀ (Inhibitory Concentration) Assay Type Source
c-MET Data Not Available Data Not Available N/A
EGFR Data Not Available Data Not Available N/A
FAK Data Not Available Data Not Available N/A

No specific kinase inhibition data for this compound has been reported in scientific literature.

Research on Anti-proliferative Mechanisms

In line with the lack of data on its kinase inhibitory action, there are no published studies detailing the anti-proliferative mechanisms of this compound. Research into its effects on cancer cell viability, cell cycle progression, or apoptosis induction against any cancer cell lines is not present in the public domain.

Table 4: Anti-proliferative Activity of this compound

Cancer Cell Line GI₅₀/IC₅₀ (Growth/Inhibitory Conc.) Observed Mechanism Source
Data Not Available Data Not Available Data Not Available N/A
Data Not Available Data Not Available Data Not Available N/A

Specific data regarding the anti-proliferative effects of this compound is not available in published research.

Other Areas of Biological Investigation

A thorough search of scientific databases reveals no other documented areas of biological investigation for this compound. Its potential activities as an anti-inflammatory, antiviral, or neuroprotective agent have not been explored in any publicly available studies.

Antiviral Research

The benzothiazole core is a key component in a number of compounds investigated for their antiviral properties. acs.org Researchers have explored the efficacy of these derivatives against a range of viruses.

For instance, certain benzothiazole derivatives have been identified as potential inhibitors of the influenza A virus. nih.gov One study reported on tricyclic structures containing a 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] cas.cnnih.govbenzothiazol-5-one moiety, with a thiophene-substituted derivative showing notable antiviral activity. nih.gov

In the context of human immunodeficiency virus (HIV), some benzothiazole analogues have demonstrated inhibitory effects. For example, 2-(p-chlorophenoxymethyl)benzothiazole was found to be an active compound with an IC₅₀ value of 0.34 µmol/l, indicating its potential to inhibit the reverse transcriptase enzyme. nih.gov Another derivative, 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one (D719), was found to inhibit HIV-1 integrase nuclear translocation. nih.gov

Furthermore, research into nonpeptidic protease inhibitors for the dengue virus (DENV) has also involved benzothiazole-containing compounds. nih.gov The benzothiazole ring system was used to optimize an initial lead compound, highlighting its utility in the design of novel antiviral agents. nih.gov A summary of the antiviral activity of selected benzothiazole derivatives is presented in Table 1.

Compound/Derivative Virus Target Observed Activity Reference
Thiophene-substituted 7,8-dihydro-6H-imidazo[2,1-b] cas.cnnih.govbenzothiazol-5-oneInfluenza AExcellent antiviral activity nih.gov
2-(p-chlorophenoxymethyl)benzothiazoleHIVIC₅₀ = 0.34 µmol/l (Reverse Transcriptase Inhibition) nih.gov
D719HIV-1Inhibited integrase nuclear translocation at 10 µM nih.gov
Benzothiazole containing naphthalenoxybenzamideDengue VirusPotential protease inhibitor nih.gov

This table presents data on benzothiazole derivatives, not specifically this compound.

Anti-inflammatory Pathway Modulation

Benzothiazole derivatives have been extensively studied for their anti-inflammatory properties, often targeting key signaling pathways involved in the inflammatory response. nih.govnih.gov

One area of focus has been the modulation of the nuclear factor-kappa B (NF-κB) pathway. In human rheumatoid fibroblast-like synoviocytes, a benzothiazole analog, SPA0537, was shown to inhibit the nuclear translocation and DNA binding of NF-κB subunits. nih.gov This action was associated with the inhibition of IKK phosphorylation and IκBα degradation, which in turn suppressed the production of chemokines and matrix metalloproteinases. nih.gov

Another study investigated the anti-inflammatory effects of BMP326, a novel benzothiazole derivative, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This compound was found to inhibit the production of nitric oxide and down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action was linked to the suppression of the NF-κB and MAPKs signaling pathways. nih.gov

The potential for benzothiazole derivatives to act as selective CB2 receptor agonists has also been explored as a strategy for controlling inflammation. nih.gov One study reported a series of benzo[d]thiazol-2(3H)-one derivatives, with one compound emerging as a potent CB2 agonist with a Kᵢ of 13.5 nM and good selectivity over the CB1 receptor. nih.gov This compound demonstrated the ability to counteract colon inflammatory processes in vivo. nih.gov

Anticonvulsant Activity and Neurological Target Research

The benzothiazole scaffold has been a subject of interest in the development of novel anticonvulsant agents. nih.govdntb.gov.ua Various derivatives have been synthesized and evaluated for their potential to protect against seizures in preclinical models.

One study reported on a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides. nih.gov Within this series, compound 9 , N-[4-(benzothiazole-2-yl) phenyl] 3-chloro benzene sulfonamide, was identified as a potent anticonvulsant agent in the maximal electroshock (MES) model in mice. nih.gov

The well-known drug Riluzole, which contains a benzothiazole core, has an anticonvulsant activity spectrum similar to phenytoin. nih.gov This has spurred further research into other benzothiazole derivatives for their potential as anticonvulsant therapies. nih.gov

Research has also explored the potential mechanisms of action, with some studies suggesting that the anticonvulsant effects of certain benzothiazole derivatives may be mediated through an increase in GABA neurotransmission in the brain. nih.gov The anticonvulsant activity of selected benzothiazole derivatives is summarized in Table 2.

Compound/Derivative Anticonvulsant Model Observed Activity Reference
Compound 9 (N-[4-(benzothiazole-2-yl) phenyl] 3-chloro benzene sulfonamide)Maximal Electroshock (MES)Potent anticonvulsant activity nih.gov
RiluzoleNot specifiedPhenytoin-like spectrum of anticonvulsant activity nih.gov

This table presents data on benzothiazole derivatives, not specifically this compound.

Antioxidant and Nitric Oxide Scavenging Properties

A number of studies have investigated the antioxidant potential of benzothiazole derivatives, focusing on their ability to scavenge free radicals and reduce oxidative stress. nih.govnih.gov

In one study, a series of benzothiazole derivatives were evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The results indicated that these compounds possess the ability to scavenge free radicals. nih.gov Another study demonstrated that extracts of Schima wallichii, which contains various phytochemicals, were capable of scavenging DPPH, hydroxyl, superoxide, and nitric oxide free radicals in a concentration-dependent manner. nih.gov

The nitric oxide scavenging activity of certain compounds has also been a subject of investigation. Curcuminoids, for example, have been shown to directly scavenge nitric oxide. nih.gov While not benzothiazole derivatives themselves, this research highlights a mechanism that could be relevant to other heterocyclic compounds.

The antioxidant activity of a catechol hydrazinyl-thiazole (CHT) derivative was evaluated, demonstrating its capacity to scavenge ABTS•+, DPPH•, and ¹O₂ radicals. mdpi.com The IC₅₀ value for DPPH• scavenging was found to be significantly lower than that of the reference antioxidants, ascorbic acid and trolox. mdpi.com

A summary of the antioxidant activity of a selected derivative is presented in Table 3.

Compound/Derivative Assay Result Reference
Catechol hydrazinyl-thiazole (CHT)DPPH• scavengingIC₅₀ significantly lower than ascorbic acid and trolox mdpi.com
Catechol hydrazinyl-thiazole (CHT)ABTS•+ scavenging3.16 times more intense than trolox mdpi.com

This table presents data on a thiazole derivative, not specifically this compound.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Scalable Synthetic Methodologies

The future synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-ol and its derivatives will likely prioritize sustainability and scalability, moving away from traditional methods that often rely on harsh conditions, toxic reagents, or costly transition metal catalysts. researchgate.net Research is anticipated to focus on the development of one-pot syntheses, which improve efficiency by reducing the number of intermediate purification steps. researchgate.net An efficient one-pot synthesis for 2-difluoromethyl substituted benzothiazoles has been demonstrated through the condensation reaction of difluoroacetic acid with ortho-aminobenzenethiols. researchgate.net

Future methodologies are expected to incorporate principles of green chemistry, such as the use of environmentally benign solvents and catalysts. Electrocatalysis, which utilizes renewable electricity, presents a promising sustainable strategy for the synthesis of benzothiazole (B30560) derivatives. researchgate.net The goal is to develop cost-effective and environmentally friendly processes suitable for large-scale production, which is crucial for the transition from laboratory-scale research to industrial application. researchgate.netresearchgate.net

Application of Advanced Fluorination Techniques for Diversification

The difluoromethyl group is a key pharmacophore, and advanced methods for its introduction are critical for creating a diverse library of analogues based on the this compound scaffold. While methods exist for the synthesis of 2-difluoromethyl benzothiazoles, recent discoveries have shown the potential for divergent reactions. cas.cnresearchgate.net For instance, the nucleophilic difluoromethylation of 2-substituted benzothiazoles can lead to either C-difluoromethylation at the 2-position or an unexpected S-difluoromethylation-ring-opening tandem reaction, yielding difluoromethyl 2-isocyanophenyl sulfides. cas.cn

Future research will likely explore and refine these and other novel fluorination techniques to control selectivity and expand the range of accessible derivatives. This includes photoredox catalysis and other visible-light-induced radical cascade reactions, which offer mild conditions for generating fluorinated benzothiazoles. researchgate.net Such techniques could be applied to further functionalize the molecule, for example, by converting the difluoromethyl group into a bromodifluoromethyl group, which can then be used to synthesize gem-difluoromethylene linked twin molecules for potential drug development. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design process and reducing costs. nih.govresearchgate.net These computational tools are increasingly used for the rational design of novel compounds, virtual screening of large chemical libraries, and predicting quantitative structure-activity relationships (QSAR). nih.govresearchgate.net

For this compound, AI and ML algorithms can be employed to design derivatives with optimized properties for specific targets. nih.gov For instance, in drug discovery, these methods have been successfully applied to design benzothiazole-based inhibitors for therapeutic targets like the STAT3 signaling pathway, which is implicated in cancer. nih.gov By analyzing the binding modes and electronic structures, computational models can guide the synthesis of new analogues with enhanced biological activity. nih.govnih.gov This data-driven approach, which includes techniques like molecular docking and deep learning, can help identify the most promising candidates for synthesis and experimental testing, making the discovery process more efficient. nih.govspringer.com

Exploration in Chemical Biology and Material Science Applications (e.g., Dye-Sensitized Solar Cells)

The unique structural and electronic properties of this compound make it a promising candidate for applications in both chemical biology and material science.

In chemical biology , benzothiazole derivatives are known to have a wide range of biological activities and have been explored as fluorescent probes. researchgate.netnih.gov The inherent fluorescence of the benzothiazole core, combined with the modulatory effects of the difluoromethyl and hydroxyl groups, could be harnessed to develop novel sensors for detecting specific biomolecules or changes in the cellular environment. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.